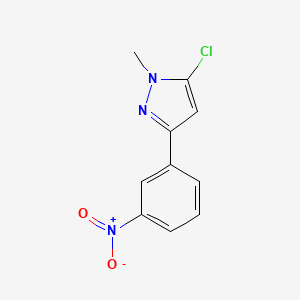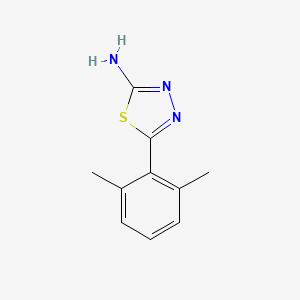
2-Amino-5-(2,6-dimethylphenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2,6-dimethylphenyl)-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features an amino group at the 2-position and a 2,6-dimethylphenyl group at the 5-position of the thiadiazole ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,6-dimethylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylphenyl isothiocyanate with hydrazine hydrate, followed by cyclization with carbon disulfide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,6-dimethylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,6-dimethylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling and proliferation. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the 2,6-dimethylphenyl group, resulting in different chemical properties and biological activities.
5-Phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of a 2,6-dimethylphenyl group, leading to variations in reactivity and applications.
2-Amino-5-methyl-1,3,4-thiadiazole:
Uniqueness
2-Amino-5-(2,6-dimethylphenyl)-1,3,4-thiadiazole is unique due to the presence of the 2,6-dimethylphenyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
5-(2,6-dimethylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3S/c1-6-4-3-5-7(2)8(6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) |
InChI Key |
KOEHIPNQVGGKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


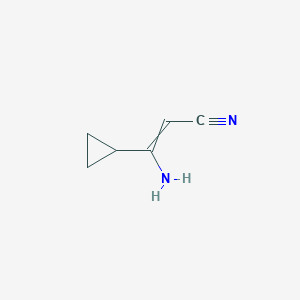
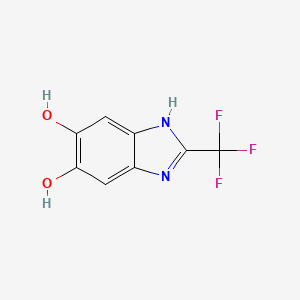
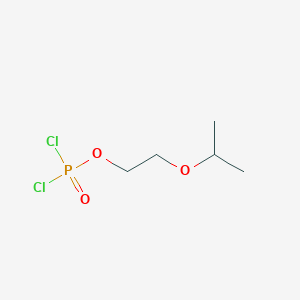
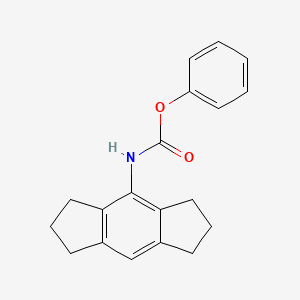

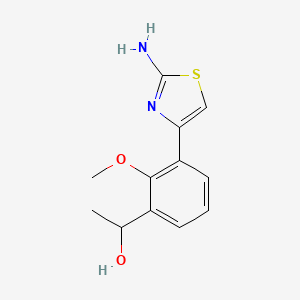




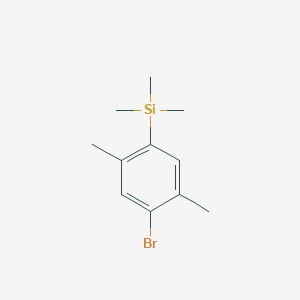
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)

